molecular formula C46H60N12O13 B15094425 HCV Nucleoprotein (88-96)

HCV Nucleoprotein (88-96)

Cat. No.: B15094425
M. Wt: 989.0 g/mol
InChI Key: SKHWHIYXXIPSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HCV Nucleoprotein (88-96) is a synthetic peptide derived from the hepatitis C virus core protein. This peptide sequence, Asn-Glu-Gly-Leu-Gly-Trp-Ala-Gly-Trp, plays a crucial role in the assembly and replication of the virus. It is often used in research to study the hepatitis C virus and to develop antiviral therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

HCV Nucleoprotein (88-96) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of HCV Nucleoprotein (88-96) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage.

Chemical Reactions Analysis

Types of Reactions

HCV Nucleoprotein (88-96) primarily undergoes:

    Hydrolysis: Breaking down the peptide bonds in the presence of water.

    Oxidation: Oxidation of tryptophan residues under oxidative conditions.

    Amidation: Formation of amide bonds during peptide synthesis.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using HCl or NaOH.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Amidation: Carbodiimides like EDC or DCC in the presence of HOBt.

Major Products

    Hydrolysis: Shorter peptide fragments or individual amino acids.

    Oxidation: Oxidized tryptophan residues.

    Amidation: Formation of amide bonds between amino acids.

Scientific Research Applications

HCV Nucleoprotein (88-96) has several applications in scientific research:

    Virology: Studying the assembly and replication mechanisms of the hepatitis C virus.

    Immunology: Investigating immune responses to hepatitis C virus infection.

    Drug Development: Screening potential antiviral compounds targeting the hepatitis C virus.

    Structural Biology: Analyzing the structure and function of viral proteins.

Mechanism of Action

HCV Nucleoprotein (88-96) exerts its effects by interacting with viral RNA and host cellular components. It plays a critical role in the formation of the viral nucleocapsid, which is essential for virus assembly and replication. The peptide oligomerizes upon binding to viral RNA, facilitating the encapsidation process. This interaction is mediated by specific amino acid residues within the peptide sequence.

Comparison with Similar Compounds

Similar Compounds

    HCV Nucleoprotein (1-191): The full-length core protein involved in nucleocapsid formation.

    HCV Nucleoprotein (1-117): A truncated version containing the basic residues essential for RNA binding.

    HCV Nucleoprotein (118-191): The hydrophobic C-terminal domain responsible for membrane binding.

Uniqueness

HCV Nucleoprotein (88-96) is unique due to its specific sequence, which is critical for studying the minimal region required for nucleocapsid formation. Its shorter length makes it easier to synthesize and study compared to the full-length core protein.

Properties

IUPAC Name

5-[[2-[[1-[[2-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2,4-diamino-4-oxobutanoyl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H60N12O13/c1-23(2)14-33(55-37(60)21-52-43(67)32(12-13-40(63)64)58-42(66)29(47)17-36(48)59)44(68)53-22-38(61)56-34(15-25-18-49-30-10-6-4-8-27(25)30)45(69)54-24(3)41(65)51-20-39(62)57-35(46(70)71)16-26-19-50-31-11-7-5-9-28(26)31/h4-11,18-19,23-24,29,32-35,49-50H,12-17,20-22,47H2,1-3H3,(H2,48,59)(H,51,65)(H,52,67)(H,53,68)(H,54,69)(H,55,60)(H,56,61)(H,57,62)(H,58,66)(H,63,64)(H,70,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHWHIYXXIPSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H60N12O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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